1-Methyl-2-oxopropylidene butyrate

Description

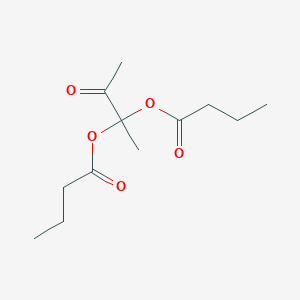

1-Methyl-2-oxopropylidene butyrate (synonyms: 3-oxobutan-2-yl butanoate, CAS 84642-61-5) is a fatty acid ester classified under organic compounds. It is characterized by a butyrate group esterified to a 1-methyl-2-oxopropyl chain, introducing a ketone functional group within its structure. This compound is primarily utilized as a flavoring ingredient in the food and fragrance industries due to its ester-derived aroma profile . Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. It is insoluble in water but miscible with most organic solvents .

Properties

CAS No. |

71808-61-2 |

|---|---|

Molecular Formula |

C12H20O5 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(2-butanoyloxy-3-oxobutan-2-yl) butanoate |

InChI |

InChI=1S/C12H20O5/c1-5-7-10(14)16-12(4,9(3)13)17-11(15)8-6-2/h5-8H2,1-4H3 |

InChI Key |

INWHCCKQYAWMAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)(C(=O)C)OC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxopropylidene butyrate can be achieved through the esterification of butyric acid with 3-oxobutan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-2-oxopropylidene butyrate may involve continuous esterification processes using large-scale reactors. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the efficiency of the reaction and allow for easier separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxopropylidene butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Butanoic acid and 3-oxobutanoic acid.

Reduction: 3-hydroxybutyl butyrate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-oxopropylidene butyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.

Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxopropylidene butyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid and 3-oxobutan-2-ol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to have various biological effects, including anti-inflammatory and epigenetic regulation through inhibition of histone deacetylase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 1-methyl-2-oxopropylidene butyrate and structurally or functionally related compounds:

Key Distinctions

- Geranyl Butyrate contains a terpene-derived geranyl chain, contributing to its floral aroma and lower volatility (boiling point >110°C) . Potassium Butyrate is an ionic salt with high water solubility, contrasting sharply with the hydrophobic ester derivatives .

Applications :

- 1-Methyl-2-oxopropylidene butyrate and Propyl Butyrate are both flavoring agents, but the former’s ketone group may impart unique sensory properties .

- CAB is a polymer with tunable properties (e.g., flexibility, solubility) based on the ratio of acetyl to butyryl groups, making it suitable for industrial coatings .

Research Findings and Industrial Relevance

Metabolic and Environmental Impact

- Potassium Butyrate is a key metabolite in gut microbiota studies, demonstrating roles in anti-inflammatory pathways .

- CAB is biodegradable under specific industrial conditions, aligning with green chemistry initiatives .

Market and Regulatory Status

Biological Activity

1-Methyl-2-oxopropylidene butyrate (CAS No. 71808-61-2) is a compound characterized by its unique ester linkage and the presence of a keto group, which contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

1-Methyl-2-oxopropylidene butyrate can be synthesized through the esterification of butyric acid with 3-oxobutan-2-ol, typically using a catalyst such as sulfuric acid under reflux conditions. The compound's structure consists of an ester functional group and a keto group, which are pivotal for its reactivity and biological interactions.

The biological activity of 1-Methyl-2-oxopropylidene butyrate is primarily attributed to its hydrolysis products, namely butyric acid and 3-oxobutan-2-ol. Butyric acid is known for its anti-inflammatory properties and role in epigenetic regulation through the inhibition of histone deacetylases (HDACs). This mechanism suggests that the compound may influence gene expression and cellular signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates several potential biological activities associated with 1-Methyl-2-oxopropylidene butyrate:

- Anti-inflammatory Effects : Butyric acid, a product of hydrolysis, has demonstrated anti-inflammatory effects in various models.

- Antitumor Activity : Preliminary studies suggest that compounds related to butyric acid may exhibit antitumor properties by inducing apoptosis in cancer cells.

- Metabolic Regulation : The compound may influence metabolic pathways through its effects on HDACs, impacting glucose metabolism and lipid profiles.

Comparison with Similar Compounds

1-Methyl-2-oxopropylidene butyrate can be compared with other esters such as methyl butyrate and ethyl acetate. Its unique keto group offers distinct chemical reactivity that may enhance its biological activity compared to simpler esters.

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-2-oxopropylidene butyrate | Structure | Anti-inflammatory, potential antitumor |

| Methyl Butyrate | Structure | Flavoring agent, low bioactivity |

| Ethyl Acetate | Structure | Solvent, low bioactivity |

Applications in Scientific Research

1-Methyl-2-oxopropylidene butyrate serves as an important intermediate in organic synthesis and is utilized in various research applications:

- Organic Chemistry : Used as a precursor for synthesizing more complex organic molecules.

- Biological Studies : Investigated for its role in enzyme-catalyzed reactions involving esterification and hydrolysis.

- Industrial Applications : Employed in the production of flavors and fragrances due to its pleasant aroma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.